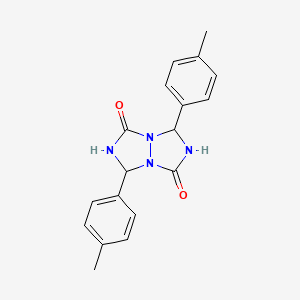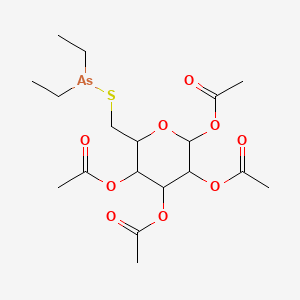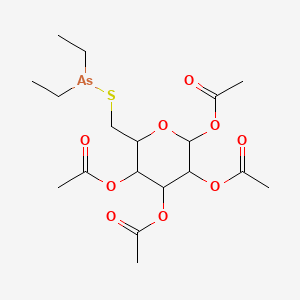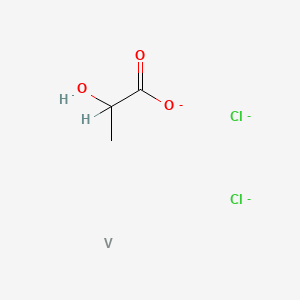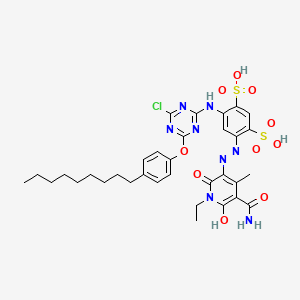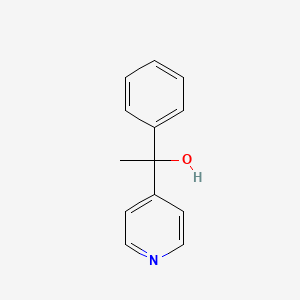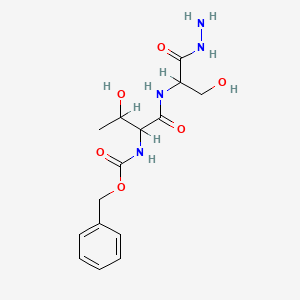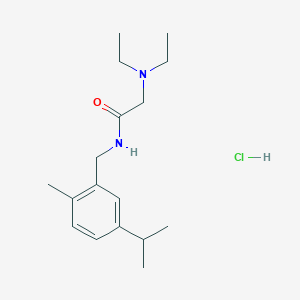
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride is a chemical compound with a complex structure that includes a diethylamino group, an isopropyl group, and a methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzyl Intermediate: The initial step involves the alkylation of 5-isopropyl-2-methylbenzyl chloride with diethylamine under controlled conditions.
Acetamide Formation: The benzyl intermediate is then reacted with acetic anhydride to form the acetamide derivative.
Hydrochloride Salt Formation: Finally, the acetamide derivative is treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation and acetamide formation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Enzyme Inhibition: It may inhibit specific enzymes, altering metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-isopropylpyrazine: Shares structural similarities but differs in functional groups.
5-Isopropyl-2-methylphenol: Similar aromatic structure but different substituents.
Uniqueness
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino group, in particular, distinguishes it from other similar compounds, providing unique properties for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
965-23-1 |
|---|---|
Molekularformel |
C17H29ClN2O |
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[(2-methyl-5-propan-2-ylphenyl)methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-19(7-2)12-17(20)18-11-16-10-15(13(3)4)9-8-14(16)5;/h8-10,13H,6-7,11-12H2,1-5H3,(H,18,20);1H |
InChI-Schlüssel |
ORRMZOJJLKCALM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NCC1=C(C=CC(=C1)C(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


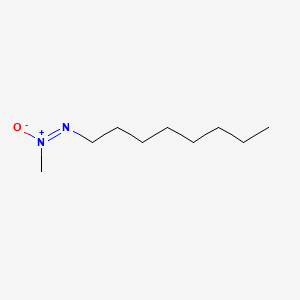
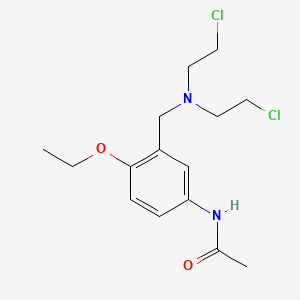
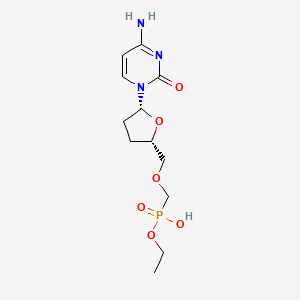
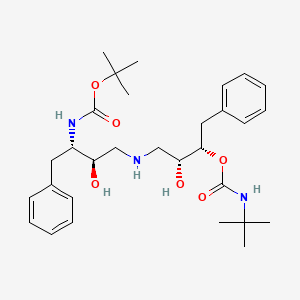
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
